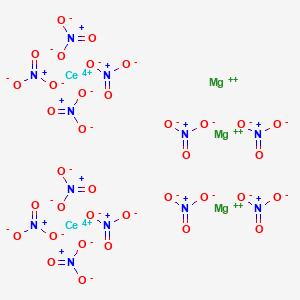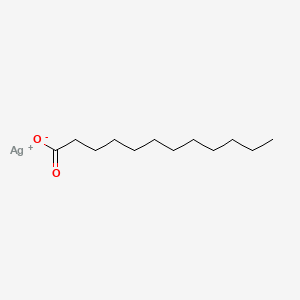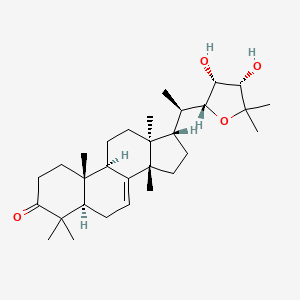
hexakis(thiourea)dicopper dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(thiourea)dicopper dichloride is a coordination compound with the chemical formula
C6H22Cl2Cu2N12S6
. It consists of two copper ions coordinated with six thiourea molecules and two chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexakis(thiourea)dicopper dichloride can be synthesized through the reaction of copper(II) chloride with thiourea in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water and then adding thiourea to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory settings. The key factors for industrial production include controlling the concentration of reactants, temperature, and reaction time to ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexakis(thiourea)dicopper dichloride undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation, leading to the formation of copper(II) species.
Reduction: The compound can be reduced to form copper(I) species.
Substitution: Thiourea ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) thiourea complexes .
Aplicaciones Científicas De Investigación
Hexakis(thiourea)dicopper dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of copper-based nanomaterials and catalysts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of hexakis(thiourea)dicopper dichloride involves the interaction of copper ions with biological molecules. The copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage in cells. The thiourea ligands also play a role in stabilizing the copper ions and modulating their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Hexakis(thiourea)dicopper(I) sulfate hydrate
- Pentakis(thiourea)dicopper(I) sulfate trihydrate
- Heptakis(thiourea)tetracopper(I) disulfate hydrate
Uniqueness
Hexakis(thiourea)dicopper dichloride is unique due to its specific coordination environment and the presence of chloride ions. This distinguishes it from other similar compounds, which may have different anions or coordination numbers. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
15489-72-2 |
|---|---|
Fórmula molecular |
C6H22Cl2Cu2N12S6 |
Peso molecular |
652.70728 |
Sinónimos |
hexakis(thiourea)dicopper dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)



